Cas no 2287285-73-6 ([3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride)
![[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride structure](https://ar.kuujia.com/scimg/cas/2287285-73-6x500.png)
2287285-73-6 structure
اسم المنتج:[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- [3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
- EN300-6761965
- {3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride
- 2287285-73-6
-
- نواة داخلي: 1S/C14H17ClO2S/c1-11-3-2-4-12(5-11)6-13-7-14(8-13,9-13)10-18(15,16)17/h2-5H,6-10H2,1H3
- مفتاح Inchi: KXVYDCSHSBFSGK-UHFFFAOYSA-N
- ابتسامات: ClS(CC12CC(CC3C=CC=C(C)C=3)(C1)C2)(=O)=O
حساب السمة
- نوعية دقيقة: 284.0637786g/mol
- النظائر كتلة واحدة: 284.0637786g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 18
- تدوير ملزمة العد: 4
- تعقيدات: 417
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 42.5Ų
- إكسلوغ 3: 3.6
[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6761965-0.25g |
{3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride |
2287285-73-6 | 95.0% | 0.25g |
$1774.0 | 2025-03-13 | |
Enamine | EN300-6761965-0.05g |
{3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride |
2287285-73-6 | 95.0% | 0.05g |
$1620.0 | 2025-03-13 | |
Enamine | EN300-6761965-5.0g |
{3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride |
2287285-73-6 | 95.0% | 5.0g |
$5594.0 | 2025-03-13 | |
Enamine | EN300-6761965-2.5g |
{3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride |
2287285-73-6 | 95.0% | 2.5g |
$3782.0 | 2025-03-13 | |
Enamine | EN300-6761965-0.5g |
{3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride |
2287285-73-6 | 95.0% | 0.5g |
$1851.0 | 2025-03-13 | |
Enamine | EN300-6761965-1.0g |
{3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride |
2287285-73-6 | 95.0% | 1.0g |
$1929.0 | 2025-03-13 | |
Enamine | EN300-6761965-0.1g |
{3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride |
2287285-73-6 | 95.0% | 0.1g |
$1697.0 | 2025-03-13 | |
Enamine | EN300-6761965-10.0g |
{3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride |
2287285-73-6 | 95.0% | 10.0g |
$8295.0 | 2025-03-13 |
[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride الوثائق ذات الصلة
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253
2287285-73-6 ([3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride) منتجات ذات صلة
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
الموردين الموصى بهم
Minglong (Xianning) Medicine Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Hubei Changfu Chemical Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Shanghai Jinhuan Chemical CO., LTD.
عضو ذهبي
مورد الصين
كميّة كبيرة

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Xiamen PinR Bio-tech Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
